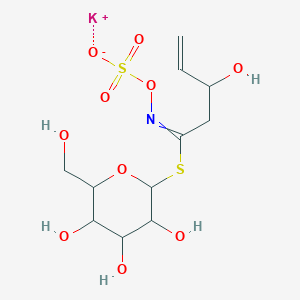
Epiprogoitrin potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epiprogoitrin potassium salt, also known as (S)-2-Hydroxy 3-butenylglucosinolate potassium salt, is a glucosinolate compound. It is a naturally occurring substance found in certain plants, particularly in the Brassicaceae family. This compound is of interest due to its potential biological activities and its role in plant defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epiprogoitrin potassium salt typically involves the extraction from plant sources, followed by purification processes. The compound can be isolated from plants like watercress (Nasturtium officinale) using solvent extraction methods. The extracted material is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Epiprogoitrin potassium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce its aglycone form, epiprogoitrin.
Oxidation: It can undergo oxidation reactions to form different oxidized products.
Substitution: The glucosinolate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces epiprogoitrin.
Oxidation: Forms various oxidized derivatives.
Substitution: Results in substituted glucosinolate derivatives.
Scientific Research Applications
Epiprogoitrin potassium salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucosinolates in plant extracts.
Biology: Studied for its role in plant defense mechanisms and its potential effects on herbivores.
Medicine: Investigated for its potential health benefits, including anti-cancer properties.
Industry: Used in the development of natural pesticides and as a bioactive compound in functional foods
Mechanism of Action
Epiprogoitrin potassium salt exerts its effects through various molecular targets and pathways:
Plant Defense: Acts as a deterrent to herbivores by releasing toxic compounds upon hydrolysis.
Health Benefits: The hydrolyzed products, such as isothiocyanates, have been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Progoitrin: Another glucosinolate with similar structure and properties.
Sinigrin: A glucosinolate found in plants like mustard and horseradish.
Glucoraphanin: Found in broccoli and known for its health benefits.
Uniqueness
Epiprogoitrin potassium salt is unique due to its specific structure and the particular plants it is derived from. Its distinct biological activities and potential health benefits make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
potassium;[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXFCKWHSTEIK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18KNO10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














